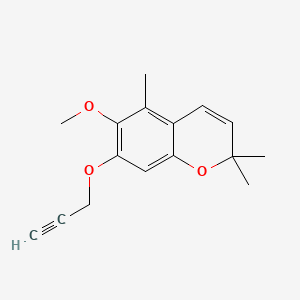
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and propargyl bromide in the presence of a base, such as potassium carbonate, to facilitate the cyclization reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triple bond in the prop-2-ynoxy group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Formation of methoxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of methoxy-substituted alkenes or alkanes.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene involves its interaction with various molecular targets. The methoxy and prop-2-ynoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The chromene core can undergo redox reactions, contributing to its biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes or modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2,2,5-trimethyl-7-propoxychromene: Similar structure but with a propoxy group instead of a prop-2-ynoxy group.
6-Methoxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman: A chroman derivative with a longer alkyl chain.
Uniqueness
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene is unique due to the presence of the prop-2-ynoxy group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other chromene derivatives and contributes to its specific applications and properties.
Eigenschaften
CAS-Nummer |
117902-88-2 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
6-methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene |
InChI |
InChI=1S/C16H18O3/c1-6-9-18-14-10-13-12(11(2)15(14)17-5)7-8-16(3,4)19-13/h1,7-8,10H,9H2,2-5H3 |
InChI-Schlüssel |
BQVBBUMCYMCPKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(OC2=CC(=C1OC)OCC#C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
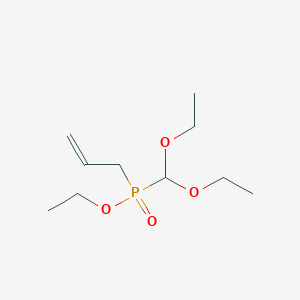
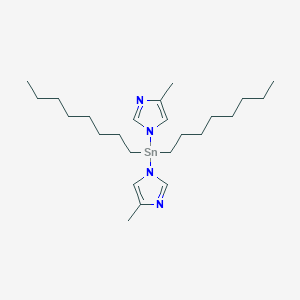


![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)


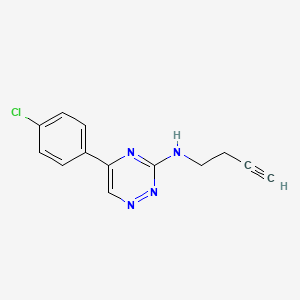

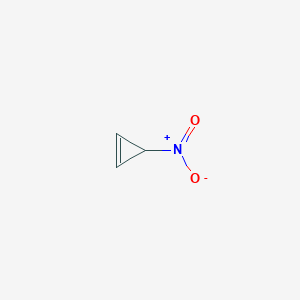
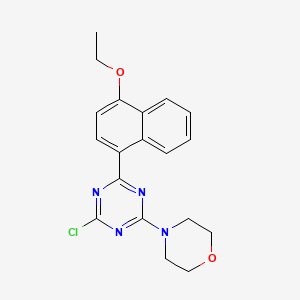
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
